(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
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Overview
Description
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is an organic compound with the molecular formula C8H8BNO4 and a molecular weight of 192.96 g/mol . This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole with a boronic acid derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid can be compared with other boronic acids and oxazole derivatives:
Similar Compounds: 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole, phenylboronic acid, and 2-methylbenzoic acid.
Properties
Molecular Formula |
C8H8BNO4 |
---|---|
Molecular Weight |
192.97 g/mol |
IUPAC Name |
(3-methyl-2-oxo-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO4/c1-10-6-3-2-5(9(12)13)4-7(6)14-8(10)11/h2-4,12-13H,1H3 |
InChI Key |
WFFIWWGBDCLURU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)O2)C)(O)O |
Origin of Product |
United States |
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